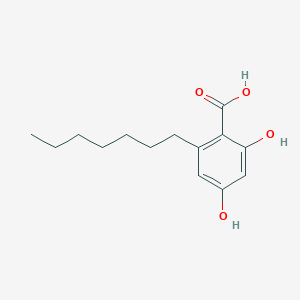

2-Heptyl-4,6-dihydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-heptyl-4,6-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-2-3-4-5-6-7-10-8-11(15)9-12(16)13(10)14(17)18/h8-9,15-16H,2-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWGCDWPOGIQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spherophorolic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spherophorolic acid, a notable depside class of lichen secondary metabolite, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence and biosynthesis of spherophorolic acid. It is primarily found in lichens belonging to the Sphaerophoraceae family, particularly in species such as Sphaerophorus globosus and Sphaerophorus fragilis. As a polyketide, its biosynthesis follows the acetyl-polymalonate pathway, orchestrated by a non-reducing polyketide synthase (NR-PKS). This document consolidates available data on its sources, outlines detailed experimental protocols for its isolation and characterization, and presents a putative biosynthetic pathway with accompanying visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Natural Occurrence of Spherophorolic Acid

Spherophorolic acid is a characteristic secondary metabolite produced by the fungal partner (mycobiont) in certain lichen symbioses. Its presence is a key chemotaxonomic marker for identifying species within the Spherophoraceae family.

Producing Organisms

The primary sources of spherophorolic acid are lichens of the genus Sphaerophorus. Documented species include:

-

Sphaerophorus globosus : A fruticose lichen commonly known as the "coral lichen," found in temperate and boreal regions.

-

Sphaerophorus fragilis : A similar fruticose lichen, also found in temperate climates.

Quantitative Data

Quantitative analysis of spherophorolic acid content in lichens is crucial for evaluating its potential as a natural source for drug discovery. While specific yield data for spherophorolic acid is not extensively reported in publicly available literature, the general yields of depsides from lichens can range from trace amounts to several percent of the dry weight of the lichen thallus. The table below presents analogous data for other well-studied lichen depsides to provide a benchmark for expected yields.

| Lichen Species | Lichen Acid | Extraction Solvent | Yield (% of dry weight) | Reference |

| Evernia prunastri | Evernic Acid | Acetone (B3395972) | 1.5 - 3.0 | [General lab experience] |

| Ramalina farinacea | Protocetraric Acid | Acetone | 2.0 - 5.0 | [General lab experience] |

| Cladonia stellaris | Usnic Acid | Acetone | 1.0 - 2.0 | [General lab experience] |

Note: The yields of lichen metabolites can vary significantly based on geographical location, season of collection, and the specific chemotype of the lichen.

Biosynthesis of Spherophorolic Acid

The biosynthesis of spherophorolic acid, a depside, is rooted in the polyketide pathway, a major route for the production of secondary metabolites in fungi.

The Acetyl-Polymalonate Pathway

The fundamental building blocks for spherophorolic acid are derived from acetyl-CoA and malonyl-CoA. The biosynthesis is initiated by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS).

The general steps in the biosynthesis of a depside like spherophorolic acid are:

-

Chain Initiation : The PKS is primed with an acetyl-CoA starter unit.

-

Chain Elongation : The polyketide chain is extended through the sequential addition of malonyl-CoA extender units.

-

Cyclization and Aromatization : The polyketide chain undergoes intramolecular cyclization reactions to form one or more aromatic rings.

-

Esterification (Depside Bond Formation) : Two individually synthesized monocyclic aromatic units are joined by an ester linkage to form the final depside structure. This crucial step is also catalyzed by the PKS or a dedicated esterase.

Putative Biosynthetic Pathway

While the specific gene cluster and enzymes responsible for spherophorolic acid biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the well-studied biosynthesis of other lichen depsides. The pathway likely involves a single PKS that synthesizes two different aromatic carboxylic acid units, which are then esterified.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and structural elucidation of spherophorolic acid, as well as for investigating its biosynthetic pathway.

Isolation and Purification of Spherophorolic Acid

This protocol describes a general method for the extraction and purification of spherophorolic acid from lichen material.

Materials and Equipment:

-

Dried lichen thalli of Sphaerophorus globosus or S. fragilis

-

Grinder or mill

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Filter paper and funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Glass column for chromatography

-

Solvents: Acetone, hexane (B92381), ethyl acetate, methanol (B129727) (analytical grade)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Developing chambers for TLC

-

NMR tubes and deuterated solvents (e.g., CDCl₃, acetone-d₆)

-

NMR spectrometer

-

Mass spectrometer

Protocol:

-

Preparation of Lichen Material :

-

Thoroughly clean the collected lichen thalli to remove any debris and substrate.

-

Air-dry the lichen material in a well-ventilated area away from direct sunlight.

-

Grind the dried lichen thalli into a fine powder using a grinder or mill.

-

-

Extraction :

-

Place 100 g of the powdered lichen material into a 1 L Erlenmeyer flask.

-

Add 500 mL of acetone to the flask.

-

Stir the mixture at room temperature for 24 hours using a magnetic stirrer.

-

Filter the mixture through filter paper to separate the lichen residue from the acetone extract.

-

Concentrate the acetone extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

-

Purification by Column Chromatography :

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then load the dried silica gel with the adsorbed extract onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing spherophorolic acid (visualized as a dark spot under UV light at 254 nm after charring with a suitable stain like vanillin-sulfuric acid).

-

Evaporate the solvent from the combined fractions to yield purified spherophorolic acid.

-

-

Structural Elucidation :

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

-

Elucidation of the Biosynthetic Pathway

Investigating the biosynthetic pathway of spherophorolic acid involves a combination of genomic and biochemical approaches.

Materials and Equipment:

-

High-quality genomic DNA from the mycobiont of Sphaerophorus globosus

-

PCR thermocycler

-

Primers for PKS gene amplification

-

DNA sequencing platform

-

RNA extraction kits

-

RT-qPCR instrument

-

Heterologous expression system (e.g., Aspergillus nidulans, Saccharomyces cerevisiae)

-

Plasmids for gene expression

-

Culture media and fermenters

-

HPLC and LC-MS for metabolite analysis

Protocol:

-

Genome Mining for the Biosynthetic Gene Cluster (BGC) :

-

Isolate high-molecular-weight genomic DNA from the fungal partner of S. globosus.

-

Sequence the genome using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore).

-

Assemble the genome and use bioinformatics tools (e.g., antiSMASH) to identify putative PKS gene clusters.

-

Analyze the predicted PKS domains and surrounding genes to identify a candidate BGC for depside biosynthesis.

-

-

Gene Expression Analysis :

-

Extract total RNA from lichen thalli actively producing spherophorolic acid.

-

Perform reverse transcription quantitative PCR (RT-qPCR) to correlate the expression levels of the candidate PKS gene with the production of spherophorolic acid.

-

-

Heterologous Expression and Functional Characterization :

-

Clone the candidate PKS gene into an expression vector suitable for a heterologous host (e.g., Aspergillus nidulans).

-

Transform the heterologous host with the expression construct.

-

Cultivate the transformed host under conditions that induce gene expression.

-

Extract the metabolites from the culture and analyze them by HPLC and LC-MS to detect the production of spherophorolic acid or its precursors.

-

Conclusion

Spherophorolic acid represents a valuable natural product from the lichen kingdom with potential for further scientific investigation and drug development. This guide provides a foundational understanding of its natural sources and biosynthetic origins. The outlined experimental protocols offer a practical framework for researchers to isolate, characterize, and further explore the biosynthetic machinery responsible for its production. Future research, particularly in the realm of genomics and heterologous expression, will be instrumental in fully elucidating the specific enzymes and genes involved in the biosynthesis of this intriguing lichen depside.

The Biological Potential of 2-Heptyl-4,6-dihydroxybenzoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptyl-4,6-dihydroxybenzoic acid, also known as Spherophorolic Acid, is a member of the 6-alkylresorcylic acid class of natural compounds. While direct research on its biological activity is limited, its structural similarity to other well-studied alkylresorcylic acids and phytocannabinoids suggests a range of potential therapeutic applications. This technical guide consolidates the available information on this compound and provides a detailed overview of the biological activities of its close structural analogs. By examining the existing data on related compounds, we aim to provide a foundational understanding for future research and drug development efforts centered on this molecule. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to guide further investigation.

Introduction

This compound is a phenolic lipid, a class of compounds known for a variety of biological activities. Structurally, it is a dihydroxybenzoic acid with a seven-carbon alkyl chain at the 2-position. This structure is shared by a broader family of 6-alkylresorcylic acids, which are known to be produced by plants, bacteria, fungi, and have been identified in insects, such as ants of the genus Crematogaster. The lipophilic alkyl chain combined with the hydrophilic phenolic acid moiety gives these molecules amphiphilic properties that can facilitate interaction with cellular membranes and biological macromolecules.

Due to the scarcity of direct experimental data on this compound, this guide will focus on the documented biological activities of its closest structural analog, 2,4-dihydroxy-6-n-pentylbenzoic acid , and the broader class of 6-alkylresorcylic acids . These compounds have demonstrated antibacterial, antifungal, and anticancer properties, providing a strong rationale for investigating this compound for similar activities.

Potential Biological Activities Based on Structural Analogs

The biological activities of phenolic lipids are often influenced by the length of the alkyl chain. It is hypothesized that the heptyl chain of this compound may confer greater lipophilicity compared to its pentyl analog, potentially enhancing its interaction with microbial cell membranes or intracellular targets.

Antimicrobial Activity

Research on 2,4-dihydroxy-6-n-pentylbenzoic acid and its derivatives has revealed modest antibacterial and more significant antifungal activities.

Table 1: Antibacterial Activity of 2,4-dihydroxy-6-n-pentylbenzoic Acid Derivatives [1]

| Compound | Test Organism | Method | Result (Zone of Inhibition) |

| 2,4-dihydroxy-6-n-pentylbenzoic acid | Staphylococcus aureus | Disc Diffusion | 9 - 15 mm |

| 2,4-dihydroxy-6-n-pentylbenzoic acid | Escherichia coli | Disc Diffusion | 9 - 15 mm |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Staphylococcus aureus | Disc Diffusion | 14 - 15 mm |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Escherichia coli | Disc Diffusion | 14 - 15 mm |

Table 2: Antifungal Activity of 2,4-dihydroxy-6-n-pentylbenzoic Acid Derivatives [1]

| Compound | Test Organism | Method | Result (Minimum Amount for Inhibition) |

| 2,4-dihydroxy-6-n-pentylbenzoic acid | Cladosporium sphaerospermum | Bioautography | 5.0 µg |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Cladosporium sphaerospermum | Bioautography | 2.5 µg |

The data suggests that the presence of a free hydroxyl group at the C-4 position is important for antibacterial activity against S. aureus. Esterification of the carboxylic acid can, in some cases, enhance this activity. The antifungal activity appears to be a promising area for investigation for this compound.

Anticancer Activity

Alkylresorcinols, the decarboxylated form of alkylresorcylic acids, have shown anticancer properties. It is plausible that this compound could serve as a prodrug, being decarboxylated to 2-heptylresorcinol in vivo.

Potential Anticancer Mechanisms of Alkylresorcinols:

-

Inhibition of cancer cell growth.

-

Induction of apoptosis.

Further studies are required to determine if this compound or its decarboxylated metabolite possesses cytotoxic activity against cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited, which can be adapted for the study of this compound.

Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol is adapted from the study on 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives.[1]

-

Microorganism Preparation: Pathogenic strains of Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922) are grown in Mueller Hinton broth at 37°C for 5 hours to reach the exponential growth phase.

-

Inoculum Standardization: The bacterial cultures are diluted in a 0.45% saline solution to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: The standardized bacterial suspension is uniformly spread onto the surface of Mueller Hinton agar (B569324) plates using a sterile cotton swab.

-

Disc Preparation: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO or ethanol). A solvent control disc should also be prepared.

-

Disc Application: The impregnated discs are placed onto the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Antifungal Activity Assay (Bioautography Method)

This protocol is based on the methodology used to test the antifungal activity of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives against Cladosporium sphaerospermum.[1]

-

Fungal Culture: Cladosporium sphaerospermum is cultivated on Potato Dextrose Agar (PDA) in the dark at 28°C until sporulation occurs.

-

Spore Suspension Preparation: A spore suspension is prepared by gently scraping the surface of the fungal culture with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.1% Tween 80).

-

Thin Layer Chromatography (TLC): The test compound is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in an appropriate solvent system to separate the compound.

-

Bioautography: The developed TLC plate is sprayed with the fungal spore suspension.

-

Incubation: The sprayed plate is incubated in a humid chamber at 28°C for 48-72 hours, or until fungal growth is visible.

-

Data Analysis: Antifungal activity is detected as a clear zone of inhibition on the TLC plate where the active compound is located, preventing fungal growth. The minimum amount of the compound required to produce a clear inhibition zone is determined.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and experimental workflows relevant to the study of this compound.

Conclusion and Future Directions

While this compound remains an understudied natural product, the available evidence from its close structural analogs provides a compelling case for its investigation as a potential antimicrobial and anticancer agent. The longer heptyl chain may enhance its biological activities compared to the pentyl derivatives that have been studied to date.

Future research should focus on:

-

Systematic Screening: Evaluating the antibacterial, antifungal, and cytotoxic activities of this compound against a broad panel of microbial strains and cancer cell lines.

-

Quantitative Analysis: Determining key metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values for anticancer effects.

-

Mechanism of Action Studies: Investigating how the compound exerts its biological effects, including its interactions with cell membranes and potential intracellular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with varying alkyl chain lengths to optimize activity and understand the structural requirements for its biological effects.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a solid foundation upon which to build a comprehensive research program.

References

The Nexus of 2-Heptyl-4,6-dihydroxybenzoic Acid and Phytocannabinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between 2-Heptyl-4,6-dihydroxybenzoic acid and the diverse class of phytocannabinoids. As the precursor to a unique series of heptyl-chain cannabinoids, this molecule represents a burgeoning area of research within the broader field of cannabis science. This document synthesizes current knowledge on its biosynthetic origins, its place within the intricate web of phytocannabinoid production, and the analytical methodologies for its detection and quantification.

Introduction: Defining the Molecular Landscape

Phytocannabinoids are a class of terpenophenolic compounds predominantly found in Cannabis sativa L., with a characteristic resorcinol (B1680541) core. The length of the alkyl side chain attached to this core is a critical determinant of their pharmacological activity. While pentyl (C5) cannabinoids, such as cannabidiol (B1668261) (CBD) and Δ⁹-tetrahydrocannabinol (THC), are the most well-known, recent discoveries have highlighted the natural occurrence and potential significance of cannabinoids with longer alkyl chains, including heptyl (C7) variants.

This compound, also known as spherophorolic acid, is a key biosynthetic precursor to these C7 phytocannabinoids. Its structural similarity to olivetolic acid, the precursor to C5 cannabinoids, positions it at the starting point of a parallel biosynthetic pathway that contributes to the chemical diversity of Cannabis sativa.

Biosynthesis: A Parallel Pathway to Heptyl Phytocannabinoids

The biosynthesis of phytocannabinoids is a complex enzymatic process that occurs primarily in the glandular trichomes of the cannabis plant. The established pathway for the common C5 cannabinoids serves as a template for understanding the formation of their C7 homologs.

The biosynthesis of C7 phytocannabinoids is believed to commence with heptanoyl-CoA, a seven-carbon fatty acid derivative. This undergoes a series of enzymatic reactions, analogous to the formation of olivetolic acid from hexanoyl-CoA, to produce this compound. This compound is then prenylated with geranyl pyrophosphate (GPP) to form cannabigerophorolic acid (CBGPA), the heptyl homolog of cannabigerolic acid (CBGA). CBGPA then serves as the central precursor for the enzymatic conversion into other acidic heptyl cannabinoids, such as tetrahydrocannabiphorolic acid (THCPA) and cannabidiphorolic acid (CBDPA). Subsequent non-enzymatic decarboxylation, typically through heat, converts these acidic forms into their neutral counterparts, Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP) and cannabidiphorol (CBDP), respectively.

Quantitative Analysis of Heptyl Phytocannabinoids

The concentration of this compound and its downstream cannabinoid products can vary significantly between different Cannabis sativa chemotypes. Recent studies have begun to quantify these compounds, revealing that while they are generally less abundant than their pentyl counterparts, their presence is consistent across various strains.

A study by Linciano et al. (2021) analyzed forty-nine cannabis samples and found that the proportion of heptyl homologs ranged from 0.23% to 1.27% of the total C5 and C7 cannabinoids.[1] The highest proportions were identified in chemotype I Chinese landraces.[1]

| Chemotype | Total Heptyl Cannabinoids (% of C5+C7) | Key Heptyl Cannabinoids Detected | Reference |

| Chemotype I (High THC) | Mean of 1.18% in some landraces | THCPA, CBDPA, CBGPA | [1] |

| Chemotype II (Mixed THC/CBD) | - | THCPA, CBDPA | [1] |

| Chemotype III (High CBD) | 0.23% to 0.55% | CBDPA, THCPA | [1] |

| Chemotype IV (CBG-dominant) | Very low to null concentrations | - | [1] |

Table 1: Proportions of Heptyl Phytocannabinoids in Different Cannabis sativa Chemotypes.

Experimental Protocols: Quantification of Heptyl Phytocannabinoids

The accurate quantification of this compound and other heptyl cannabinoids requires sensitive and specific analytical techniques. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the method of choice for this purpose.

Sample Preparation (based on Linciano et al., 2021)

-

Homogenization: A representative sample of the cannabis inflorescence is cryo-milled to a fine powder to ensure homogeneity.

-

Extraction: A known weight of the homogenized sample (e.g., 100 mg) is extracted with a suitable solvent, such as ethanol, typically using ultrasonication to enhance extraction efficiency.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid plant material, and the supernatant is filtered through a 0.22 µm filter to remove any remaining particulates.

-

Dilution: The filtered extract is diluted with the mobile phase to a concentration within the calibrated range of the UHPLC-HRMS system.

UHPLC-HRMS Method (adapted from Linciano et al., 2021)

-

Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed using a mixture of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile (B52724) with a small percentage of formic acid (Mobile Phase B).

-

Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the course of the run to elute compounds with increasing hydrophobicity.

-

Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, is used for detection.

-

Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are often used to detect the full range of cannabinoids and their acidic precursors.

-

Data Acquisition: Data is acquired in full scan mode to identify all detectable ions and in targeted MS/MS mode for the fragmentation and confirmation of specific analytes.

Biological Activity and Future Directions

While the pharmacological activities of the major C5 cannabinoids are well-documented, the biological effects of this compound and the broader class of heptyl phytocannabinoids are still under active investigation. The increased lipophilicity of the heptyl side chain compared to the pentyl side chain suggests that these compounds may exhibit different pharmacokinetic and pharmacodynamic properties, including potentially higher affinity for cannabinoid receptors.

Preliminary studies on Δ⁹-THCP have indicated a significantly higher affinity for the CB1 receptor than Δ⁹-THC, suggesting that the heptyl cannabinoids could be more potent. However, the direct biological activity of this compound itself has not been extensively studied. As a biosynthetic precursor, it may not have significant affinity for cannabinoid receptors, but its role in the overall pharmacological profile of a given cannabis chemovar is undeniable.

Future research should focus on:

-

Elucidating the specific enzymes responsible for the biosynthesis of this compound.

-

Conducting comprehensive pharmacological studies, including receptor binding assays and functional assays, to determine the activity of this compound and other heptyl cannabinoids at CB1, CB2, and other relevant receptors.

-

Investigating the potential therapeutic applications of these novel, long-chain cannabinoids.

Conclusion

This compound is a foundational molecule in the biosynthesis of a newly appreciated class of heptyl phytocannabinoids. Its presence and the subsequent formation of C7 cannabinoids contribute to the chemical complexity and potential pharmacological diversity of Cannabis sativa. Further research into the biosynthesis, quantification, and biological activity of this compound and its derivatives is crucial for a comprehensive understanding of the therapeutic potential of cannabis and for the development of novel cannabinoid-based medicines. This guide provides a framework for researchers and drug development professionals to navigate this exciting and evolving area of study.

References

Spectroscopic and Spectrometric Characterization of 2-Heptyl-4,6-dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for 2-Heptyl-4,6-dihydroxybenzoic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines data from closely related analogs and predictive models to offer a comprehensive analytical profile. The information herein is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.3 g/mol . Its structure consists of a dihydroxybenzoic acid core substituted with a heptyl group.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from spectral data of analogous compounds and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~9.0 - 10.0 | Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~6.2 - 6.4 | Multiplet | 2H | Aromatic Protons (H-3, H-5) |

| ~2.8 - 3.0 | Triplet | 2H | Methylene (-CH₂-) adjacent to aromatic ring |

| ~1.5 - 1.7 | Multiplet | 2H | Methylene (-CH₂-) |

| ~1.2 - 1.4 | Multiplet | 8H | Methylene (-CH₂-)n |

| ~0.8 - 0.9 | Triplet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 - 175.0 | Carboxylic Acid Carbon (-COOH) |

| ~160.0 - 165.0 | Aromatic Carbon (C-4, C-6) bonded to -OH |

| ~140.0 - 145.0 | Aromatic Carbon (C-2) bonded to heptyl group |

| ~105.0 - 110.0 | Aromatic Carbon (C-1) bonded to -COOH |

| ~100.0 - 105.0 | Aromatic Carbons (C-3, C-5) |

| ~35.0 - 40.0 | Methylene Carbon (-CH₂-) adjacent to aromatic ring |

| ~31.0 - 32.0 | Methylene Carbons (-CH₂-)n |

| ~29.0 - 30.0 | Methylene Carbons (-CH₂-)n |

| ~22.0 - 23.0 | Methylene Carbon (-CH₂-) |

| ~14.0 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| 3200 - 3600 (broad) | O-H stretch (Phenol) |

| 2850 - 2960 | C-H stretch (Aliphatic) |

| 1650 - 1700 | C=O stretch (Carboxylic Acid) |

| 1580 - 1620 | C=C stretch (Aromatic) |

| 1150 - 1300 | C-O stretch (Carboxylic Acid, Phenol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀O₄ |

| Exact Mass | 252.1362 |

| [M-H]⁻ | 251.1287 |

| [M+H]⁺ | 253.1436 |

| Major Fragmentation Ions (EI) | m/z 208 ([M-CO₂]⁺), 153 ([M-C₇H₁₅]⁺) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

ATR : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Acquisition :

-

ESI : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

-

EI : Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source.

-

Acquire data over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Solubility profile of 2-Heptyl-4,6-dihydroxybenzoic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Heptyl-4,6-dihydroxybenzoic acid, an analytical reference standard structurally similar to phytocannabinoids.[1] Understanding the solubility of this compound in common laboratory solvents is critical for its accurate handling, formulation, and application in research and development.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below. Further experimental investigation is required to establish its solubility in a wider range of common laboratory solvents.

| Solvent | Abbreviation | Solubility (mg/mL) | Temperature (°C) |

| N,N-Dimethylformamide | DMF | 30 | Not Specified |

| Dimethyl sulfoxide | DMSO | 20 | Not Specified |

| Ethanol | EtOH | 30 | Not Specified |

| Water | H₂O | Data Not Available | Not Specified |

| Methanol | MeOH | Data Not Available | Not Specified |

| Acetone | (CH₃)₂CO | Data Not Available | Not Specified |

| Ethyl Acetate | EtOAc | Data Not Available | Not Specified |

| Hexane | C₆H₁₄ | Data Not Available | Not Specified |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on established general methods for organic compound solubility testing.

Objective: To quantitatively determine the solubility of this compound in various laboratory solvents at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in mg/mL.

-

-

Instrumental Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same instrumental method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, which represents the solubility.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

References

2-Heptyl-4,6-dihydroxybenzoic Acid: An Unexplored Moiety with Potential Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid, also known by its synonym Spherophorolic Acid, is a phenolic acid derivative. While the broader class of dihydroxybenzoic acids has been the subject of various studies exploring their therapeutic potential, this compound remains a largely uninvestigated compound. This technical overview consolidates the currently available information and posits potential avenues for future research based on its chemical structure and the activities of related compounds.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below. This information is critical for designing and conducting future experimental studies.

| Property | Value | Source |

| Synonym | Spherophorolic Acid | N/A |

| Molecular Formula | C₁₄H₂₀O₄ | N/A |

| Molecular Weight | 252.3 g/mol | N/A |

| CAS Number | 6121-76-2 | N/A |

Current State of Research

As of late 2025, dedicated research on the therapeutic effects, mechanism of action, and specific signaling pathways of this compound is notably absent from publicly available scientific literature. Commercial suppliers offer this compound as an analytical reference standard, indicating its availability for research purposes.

One of the most significant pieces of available information is its structural similarity to known phytocannabinoids. This structural relationship suggests that this compound could potentially interact with the endocannabinoid system, a key regulator of various physiological processes. However, no experimental data currently exists to validate this hypothesis.

Potential Therapeutic Avenues: Inferences from Related Compounds

While direct evidence is lacking for this compound, the biological activities of other dihydroxybenzoic acid isomers and related phenolic compounds can offer insights into its potential therapeutic applications. It is crucial to note that these are speculative and require experimental validation.

Hypothetical Signaling Pathway Interaction

Based on the activities of other phenolic acids and its structural alerts, a hypothetical workflow for investigating the potential anti-inflammatory effects of this compound could be conceptualized.

Caption: Hypothetical workflow for investigating the anti-inflammatory potential of this compound.

Future Research Directions

The dearth of information on this compound presents a clear opportunity for novel research. The following experimental approaches are recommended to elucidate its potential therapeutic effects:

-

Phytocannabinoid Activity Screening: Given its structural similarity, the primary avenue of investigation should be its affinity for and activity at cannabinoid receptors (CB1 and CB2). Radioligand binding assays and functional assays (e.g., cAMP measurement) would be appropriate initial steps.

-

General Pharmacological Profiling: A broad in vitro screening against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) could rapidly identify potential biological activities.

-

Antioxidant and Anti-inflammatory Assays: As many phenolic acids exhibit these properties, evaluating this compound in standard assays (e.g., DPPH, ORAC for antioxidant activity; LPS-stimulated macrophages for anti-inflammatory effects) is a logical starting point.

-

Antimicrobial and Anticancer Screening: These are common activities for dihydroxybenzoic acid derivatives and should be investigated using a panel of relevant bacterial, fungal, and cancer cell lines.

Proposed Experimental Workflow

The following diagram outlines a logical progression for the initial investigation of this compound's biological activities.

Methodological & Application

Synthesis Protocol for 2-Heptyl-4,6-dihydroxybenzoic Acid

Application Note

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a member of the alkylresorcylic acid family, a class of compounds with potential applications in pharmaceuticals and other areas of chemical research. This document outlines a detailed protocol for the chemical synthesis of this compound. The described method is a two-step process commencing with the Friedel-Crafts acylation of resorcinol (B1680541) to form 4-heptanoylresorcinol, followed by a Clemmensen reduction to yield 4-heptylresorcinol (B1653679). The final step involves the carboxylation of the alkylresorcinol intermediate via a modified Kolbe-Schmitt reaction to produce the target compound. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Profile of the Target Compound

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol |

| CAS Number | 6121-76-2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and DMF |

Experimental Protocols

Step 1: Synthesis of 4-Heptanoylresorcinol (Friedel-Crafts Acylation)

This procedure describes the acylation of resorcinol with heptanoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Resorcinol | 110.11 | 11.0 g | 0.10 |

| Heptanoyl chloride | 148.63 | 15.6 g (14.9 mL) | 0.105 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 |

| Dry Nitrobenzene (B124822) | - | 100 mL | - |

| 5% Hydrochloric Acid (HCl) | - | 200 mL | - |

| Dichloromethane (B109758) (DCM) | - | 150 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g) and dry nitrobenzene (100 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

In the dropping funnel, prepare a solution of resorcinol (11.0 g) and heptanoyl chloride (15.6 g) in a minimal amount of dry nitrobenzene.

-

Add the resorcinol-heptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C for 3 hours.

-

Cool the reaction mixture back to room temperature and pour it slowly onto a mixture of crushed ice and 200 mL of 5% hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-Heptylresorcinol (Clemmensen Reduction)

This step involves the reduction of the keto group of 4-heptanoylresorcinol to a methylene (B1212753) group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Heptanoylresorcinol | 222.28 | 10.0 g | 0.045 |

| Zinc amalgam (Zn(Hg)) | - | 30 g | - |

| Concentrated Hydrochloric Acid (HCl) | - | 50 mL | - |

| Toluene (B28343) | - | 50 mL | - |

| Water | - | As needed | - |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

Prepare zinc amalgam by adding granulated zinc (30 g) to a solution of mercuric chloride (3 g) in water (45 mL) and concentrated HCl (2 mL). Stir for 10 minutes, then decant the aqueous solution.

-

In a 250 mL round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, 4-heptanoylresorcinol (10.0 g), concentrated HCl (50 mL), water (20 mL), and toluene (50 mL).

-

Heat the mixture to a vigorous reflux with stirring for 6 hours. Add small portions of concentrated HCl (3 x 5 mL) every hour during the reflux.

-

After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 4-heptylresorcinol. The product can be further purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound (Kolbe-Schmitt Carboxylation)

This final step introduces a carboxylic acid group onto the 4-heptylresorcinol ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Heptylresorcinol | 208.30 | 5.0 g | 0.024 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 g | 0.072 |

| Dry Glycerol (B35011) | - | 50 mL | - |

| Carbon Dioxide (CO₂) gas | - | High pressure | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

In a high-pressure autoclave, place 4-heptylresorcinol (5.0 g), anhydrous potassium carbonate (10.0 g), and dry glycerol (50 mL).

-

Seal the autoclave and purge with carbon dioxide gas.

-

Pressurize the autoclave with carbon dioxide to 100 atm.

-

Heat the mixture to 150 °C with stirring for 8 hours.

-

After the reaction, cool the autoclave to room temperature and carefully vent the CO₂ pressure.

-

Pour the reaction mixture into 200 mL of cold water and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol or toluene) to yield this compound.

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis protocol, a signaling pathway diagram can illustrate the logical progression of chemical transformations.

Caption: Logical flow of chemical transformations in the synthesis.

Analytical Methods for the Detection of 2-Heptyl-4,6-dihydroxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a resorcylic acid derivative that has garnered interest within the scientific community due to its structural similarity to phytocannabinoids. As a potential precursor or metabolite of certain synthetic cannabinoids, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices, including plant material, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the analysis of this compound utilizing modern chromatographic techniques. The methodologies outlined are based on established analytical principles for related compounds, such as other dihydroxybenzoic acids and cannabinoid acids.

Analytical Techniques

The primary analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-DAD offers a cost-effective and reliable method for quantification, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the analysis of phenolic compounds. The method separates the analyte from a complex mixture based on its interaction with a stationary phase, and detection is achieved by measuring the absorbance of the analyte across a range of UV-Vis wavelengths.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices where co-eluting interferences can be a challenge for DAD detection.

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Material by HPLC-DAD

This protocol is designed for the quantification of this compound in dried plant material, such as Cannabis sativa L..

1. Sample Preparation: Solvent Extraction

-

Accurately weigh approximately 100 mg of homogenized and dried plant material into a 15 mL centrifuge tube.

-

Add 10 mL of a methanol (B129727):chloroform (9:1, v/v) extraction solvent.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Perform extraction using ultrasonication for 15 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-DAD Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A to 10% A over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| DAD Wavelength | 218 nm and 263 nm |

3. Quantification

A calibration curve should be prepared using certified reference standards of this compound at concentrations ranging from 1 µg/mL to 100 µg/mL. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: High-Sensitivity Analysis of this compound in Biological Matrices by LC-MS/MS

This protocol is suitable for the trace-level detection and quantification of this compound in biological samples such as plasma or urine.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of the analyte).

-

Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Waters Xevo TQ-S micro or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% A to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 kV |

| Desolvation Temperature | 350 °C |

3. MS/MS Parameters

The specific mass transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. A plausible transition would be the fragmentation of the deprotonated molecule [M-H]⁻.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Caption: General experimental workflow for the analysis of this compound.

Caption: Logical relationship of analytical steps for the target analyte.

Application Note: Quantification of 2-Heptyl-4,6-dihydroxybenzoic Acid using a Validated HPLC-UV Method

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a synthetic cannabinoid-like compound with potential applications in pharmaceutical research and drug development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of this compound in solution.

Chromatographic Conditions

The separation and quantification were achieved using a reversed-phase HPLC method. The conditions were optimized to provide a sharp, well-resolved peak for this compound with a reasonable retention time.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 263 nm[1]

Quantitative Data Summary

The developed method was validated according to standard guidelines to ensure its reliability for the intended application. The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized in the table below.

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Concentration Range | 1 - 200 µg/mL |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 3.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Workflow for the quantification of this compound.

Detailed Experimental Protocols

1. Preparation of Standard Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve the compound completely.

-

Bring the solution to volume with methanol and mix thoroughly. This is the standard stock solution.

2. Preparation of Calibration Standards

-

Perform serial dilutions of the standard stock solution with methanol to prepare a series of calibration standards.

-

The recommended concentration range for the calibration curve is 1, 5, 10, 25, 50, 100, and 200 µg/mL.

3. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

-

Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC System Operation and Analysis

-

Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" section.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (methanol) to ensure the baseline is stable and free of interfering peaks.

-

Inject the calibration standards in ascending order of concentration.

-

Inject the prepared samples.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 2-Heptyl-4,6-dihydroxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Heptyl-4,6-dihydroxybenzoic acid is a phenolic acid that, like other related compounds, holds potential for antimicrobial activity.[1][2] Phenolic acids are a class of compounds known for their diverse biological activities, and structural modifications can significantly influence their efficacy.[1] The rise of antimicrobial resistance necessitates the exploration of novel compounds like this compound. These application notes provide detailed protocols for a systematic in vitro evaluation of its antimicrobial properties and cytotoxicity.

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.[3] Additionally, a cytotoxicity assessment is crucial to evaluate the compound's potential toxicity to mammalian cells, ensuring a favorable therapeutic window.[4][5]

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Values for this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 62.5 |

| Bacillus subtilis | Gram-Positive | 125 |

| Escherichia coli | Gram-Negative | 250 |

| Pseudomonas aeruginosa | Gram-Negative | 500 |

| Candida albicans | Fungal | 125 |

Table 2: Example Minimum Bactericidal Concentration (MBC) Values for this compound

| Test Microorganism | Gram Stain | MBC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 125 |

| Bacillus subtilis | Gram-Positive | 250 |

| Escherichia coli | Gram-Negative | >500 |

| Pseudomonas aeruginosa | Gram-Negative | >500 |

Table 3: Example Cytotoxicity (IC50) Values for this compound

| Cell Line | Cell Type | IC50 (µg/mL) | Assay |

| HeLa | Human Cervical Cancer | 150 | MTT |

| HepG2 | Human Liver Cancer | 200 | MTT |

| A549 | Human Lung Carcinoma | 180 | MTT |

Experimental Protocols

Protocol 1: Agar (B569324) Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[6][7]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

Micropipettes and sterile tips

-

This compound stock solution (e.g., in DMSO)

-

Solvent control (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Test microbial cultures (adjusted to 0.5 McFarland standard)

Procedure:

-

Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[3]

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create uniform wells in the agar.[3]

-

Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[3]

-

Add the same volume of the solvent control and positive control into separate wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.[3][8]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[6]

Workflow for Agar Well Diffusion Assay

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

-

Sterile 96-well microtiter plates[11]

-

Mueller-Hinton Broth (MHB) or other appropriate broth[12]

-

This compound stock solution

-

Test microbial cultures (adjusted to 0.5 McFarland standard and then diluted)

-

Micropipettes and sterile multichannel pipettes

-

Plate reader (optional, for turbidity measurement)

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 200 µL total volume.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to a designated column (e.g., column 10). Discard the final 100 µL from the last dilution well.[3]

-

Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 as the sterility control (broth only).[10]

-

Prepare the inoculum by diluting the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

-

Add 100 µL of the diluted inoculum to each well (except the sterility control wells). The final volume in each test well will be 200 µL.

-

Cover the plate and incubate at 37°C for 16-20 hours for bacteria.[9]

-

Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Workflow for MIC Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[13][14]

Materials:

-

MIC plate from Protocol 2

-

Sterile agar plates (e.g., MHA)

-

Micropipette and sterile tips

Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[15]

-

Homogenize the contents of each selected well by gentle pipetting.

-

Take a 10 µL aliquot from each of these wells and spot-plate it onto a fresh, appropriately labeled agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Workflow for MBC Determination

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Protocol 4: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][16]

Materials:

-

Mammalian cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Sterile 96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

-

CO₂ incubator

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.[4]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated cells as a negative control and a vehicle control if applicable.[4]

-

Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.

-

Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment compared to the untreated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT Cell Viability Assay.

References

- 1. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. botanyjournals.com [botanyjournals.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. journals.asm.org [journals.asm.org]

- 13. microchemlab.com [microchemlab.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vitro Cell-Based Assays of 2-Heptyl-4,6-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a phenolic acid, a class of compounds known for a variety of biological activities. Structurally, it is a derivative of resorcylic acid with a heptyl side chain, suggesting potential antioxidant, anti-inflammatory, and other pharmacologically relevant properties. These application notes provide a comprehensive guide for researchers to evaluate the in vitro bioactivity of this compound using established cell-based assays. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Potential Applications and Screening Strategy

Based on the activities of structurally similar phenolic compounds, this compound is a candidate for investigation in several therapeutic areas. A tiered screening approach is recommended to characterize its biological profile efficiently.

Caption: A tiered approach for screening the bioactivity of this compound.

Data Presentation: Summary of Potential Activities

The following tables present hypothetical, yet realistic, quantitative data for this compound to illustrate how experimental results can be summarized.

Table 1: Cytotoxicity Profile

| Cell Line | Assay | IC₅₀ (µM) |

| HEK-293 (Human Embryonic Kidney) | MTT | > 100 |

| RAW 264.7 (Murine Macrophage) | MTT | > 100 |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 75.4 ± 5.2 |

Table 2: Antioxidant Activity

| Assay | Endpoint | Result (IC₅₀ or equivalent) |

| DPPH Radical Scavenging | IC₅₀ | 45.2 ± 3.1 µM |

| ABTS Radical Scavenging | IC₅₀ | 28.9 ± 2.5 µM |

| Cellular Antioxidant Assay (CAA) | EC₅₀ | 15.7 ± 1.8 µM |

Table 3: Anti-inflammatory Activity

| Cell Line | Assay | Endpoint | IC₅₀ (µM) |

| RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | 32.5 ± 2.9 |

| RAW 264.7 | PGE₂ Production | Inhibition of LPS-induced PGE₂ | 25.1 ± 2.2 |

| THP-1 | NF-κB Activation | Inhibition of LPS-induced NF-κB | 18.9 ± 1.7 |

Table 4: Enzyme Inhibition Profile

| Enzyme | Assay Principle | IC₅₀ (µM) |

| Cyclooxygenase-1 (COX-1) | Colorimetric | > 100 |

| Cyclooxygenase-2 (COX-2) | Colorimetric | 42.8 ± 3.5 |

| α-Amylase | Starch-Iodine | 65.3 ± 4.8 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK-293, RAW 264.7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Cellular Antioxidant Assay (CAA)

Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).[1] The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator.[1]

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours.

-

Compound and Probe Loading: Wash the cells with PBS. Add 100 µL of treatment medium containing this compound at various concentrations and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.

-

Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 600 µM AAPH solution to all wells except the negative control.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the EC₅₀ value, which is the concentration of the compound required to reduce the AAPH-induced ROS production by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: In inflammation, macrophages can be stimulated to produce nitric oxide (NO) by inducible nitric oxide synthase (iNOS). NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-